molecular formula C11H10ClFO2 B14042631 (e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate

(e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate

Cat. No.: B14042631
M. Wt: 228.65 g/mol
InChI Key: IOAIVZQWIMPCQP-GQCTYLIASA-N
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Description

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE typically involves the esterification of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.

    Reduction: Formation of ethyl 3-(2-chloro-4-fluorophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PROPANOATE
  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)BUTANOATE
  • ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PENTANOATE

Uniqueness

ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+

InChI Key

IOAIVZQWIMPCQP-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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